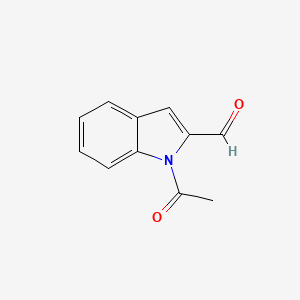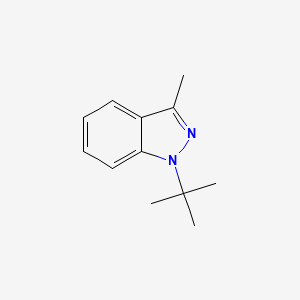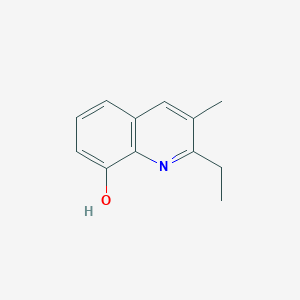![molecular formula C11H11N3 B11907148 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine CAS No. 833458-52-9](/img/structure/B11907148.png)
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core fused with a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts, such as amorphous carbon-supported sulfonic acid, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazolo[3,4-B]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-B]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the pyrazole ring.
Pyrazolo[3,4-b]pyridine-5-carboxylate: Contains a carboxylate group, which imparts different chemical properties.
Uniqueness
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine is unique due to its fused cyclopentene and pyrazolo[3,4-B]pyridine rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
833458-52-9 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-cyclopent-3-en-1-yl-3H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H11N3/c1-2-5-8(4-1)10-9-6-3-7-12-11(9)14-13-10/h1-3,6-8,10H,4-5H2 |
InChI Key |
GEJPJXPVXHECCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C2C3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)

![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)




![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)

